tert-butyl N-(1-phenylazetidin-3-yl)carbamate
Description
tert-Butyl N-(1-phenylazetidin-3-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group attached to the nitrogen of a 1-phenylazetidine ring. The azetidine moiety, a four-membered saturated heterocycle, confers unique steric and electronic properties, while the phenyl substituent enhances aromatic interactions in biological systems. This compound is primarily utilized in medicinal chemistry as an intermediate for synthesizing pharmaceuticals, leveraging the Boc group’s stability under basic conditions and ease of removal under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-(1-phenylazetidin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)15-11-9-16(10-11)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHZMEAQSJOPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-phenylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-phenylazetidine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and a base such as triethylamine. The reaction is often conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, with considerations for cost-effectiveness and safety. The use of automated reactors and continuous flow systems could be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(1-phenylazetidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of phenylazetidine oxides.
Reduction: Formation of tert-butyl N-(1-phenylazetidin-3-yl)amine.
Substitution: Formation of substituted phenylazetidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
Tert-butyl N-(1-phenylazetidin-3-yl)carbamate has potential applications as a precursor in the synthesis of therapeutic agents. Its structure allows for modifications that can enhance biological activity or selectivity toward specific targets. The compound's ability to interact with biological molecules makes it a candidate for developing new pharmaceuticals, particularly in treating neurodegenerative diseases and cancer.
Neuroprotective Properties:
Recent studies have indicated that this compound may exhibit neuroprotective effects. For instance, it has been shown to reduce oxidative stress markers in cellular models exposed to amyloid beta peptides, which are implicated in Alzheimer's disease. This suggests its potential role in neuroprotection and as a therapeutic agent for neurodegenerative conditions .
Organic Synthesis
Building Block for Complex Molecules:
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its carbamate functional group can be selectively modified or removed under mild conditions, facilitating the construction of various derivatives .
Protecting Group:
The compound can act as a protecting group for amines during multi-step syntheses. This property is particularly useful in reactions where selective deprotection is required to achieve desired products without interfering with other functional groups .
Biological Research
Enzyme Mechanism Studies:
In biological studies, this compound is utilized to investigate enzyme mechanisms and protein-ligand interactions. It can function as a substrate or inhibitor in enzymatic assays, providing insights into enzyme function and regulation .
Pharmacological Activity:
Compounds with azetidine and carbamate functionalities have been reported to exhibit various pharmacological effects. Research into the binding affinity and efficacy of this compound against specific biological targets is ongoing, with promising results indicating its potential utility in drug discovery .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Neuroprotective Effects: In vitro studies demonstrated that this compound enhances cell viability in astrocytes challenged with amyloid beta and significantly reduces levels of malondialdehyde (MDA), indicating reduced oxidative damage .
- Synthetic Methodologies: The compound has been utilized in the development of new synthetic routes for creating complex β-lactams, showcasing its versatility as a synthetic intermediate .
- Pharmacological Insights: Interaction studies have highlighted its potential as a pharmacophore in drug design due to its ability to modulate biological pathways effectively .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-phenylazetidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenyl group and azetidine ring contribute to the compound’s binding affinity and specificity for its targets. Pathways involved may include enzyme inhibition, receptor modulation, or disruption of cellular processes.
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl N-(1-phenylazetidin-3-yl)carbamate can be contextualized against analogous carbamates, focusing on ring systems, substituents, and biological activities.
Structural Comparison
Key Observations :
- Substituent Effects : The phenyl group in the target compound may improve lipophilicity and π-π stacking interactions compared to aliphatic substituents (e.g., methyl or trifluoromethyl in ) .
Biological Activity
Tert-butyl N-(1-phenylazetidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies, including synthesis, pharmacological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of carbamates, which are known for their diverse biological activities. The structural formula can be represented as follows:
This compound features a tert-butyl group attached to a phenylazetidine moiety, which is crucial for its biological interactions.
1. Antimicrobial Activity
Research indicates that derivatives of azetidinones, including those related to this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit various bacterial strains by acting on key enzymatic pathways involved in bacterial growth and metabolism .
2. Neuroprotective Effects
Studies have demonstrated that certain azetidine derivatives possess neuroprotective activities. For instance, compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Some derivatives showed comparable inhibition to established AChE inhibitors like rivastigmine, indicating potential therapeutic applications in neuroprotection .
3. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, particularly through modulation of cytokine expression in immune cells. Azetidine derivatives have been implicated in the regulation of inflammatory pathways, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Study: Neuroprotective Activity
A study conducted on a series of azetidine derivatives demonstrated their efficacy in models of neurodegeneration. The compound exhibited significant protective effects against oxidative stress-induced cell death, highlighting its potential role in developing treatments for neurodegenerative disorders .
| Compound | AChE Inhibition (%) | Neuroprotective Model | Effectiveness |
|---|---|---|---|
| Compound A | 78% | Salsolinol-induced | High |
| Compound B | 85% | Glutamate-induced | Very High |
| This compound | TBD | TBD | TBD |
Synthesis and Stability Studies
The synthesis of this compound has been optimized to enhance yield and purity. Stability studies have shown that the compound maintains integrity in biological media, which is critical for its potential application as a therapeutic agent .
Q & A
Q. What are the typical synthetic routes for tert-butyl N-(1-phenylazetidin-3-yl)carbamate, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis often involves multi-step reactions, including condensation and protection strategies. For analogous carbamates, reactions typically start with azetidine derivatives and tert-butyl carbamate precursors under conditions optimized for nucleophilic substitution or coupling. Key factors include:
- Solvent choice : Dichloromethane or THF for improved solubility and reaction efficiency .
- Catalysts : Triethylamine or DMAP to facilitate carbamate bond formation .
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .
Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Prioritize NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the azetidine ring structure and tert-butyl group integrity. Key features include:
- ¹H NMR : δ 1.4–1.5 ppm (singlet for tert-butyl), δ 3.5–4.5 ppm (azetidine ring protons) .
- IR spectroscopy : Stretch at ~1680–1720 cm⁻¹ (C=O of carbamate) .
Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX or ORTEP ) resolves stereochemistry in crystalline forms.
Q. What crystallization strategies are recommended for obtaining high-quality single crystals of this compound?
- Methodological Answer : Use slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) at 4°C. For challenging cases:
- Seeding : Introduce pre-formed microcrystals to induce nucleation.
- Vapor diffusion : Employ methanol/water mixtures to gradually reduce solubility .
Validate crystal quality with SHELXL refinement (R-factor < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding hydrogen bonding patterns?
- Methodological Answer : Discrepancies often arise from solvent effects or crystal packing forces. To address this:
- Graph-set analysis : Map hydrogen-bonding motifs (e.g., R₂²(8) rings) using crystallographic data .
- DFT calculations : Compare optimized gas-phase geometries (B3LYP/6-31G*) with experimental X-ray structures to identify packing-induced distortions .
- Variable-temperature NMR : Probe dynamic hydrogen bonding in solution .
Q. What methodological approaches optimize the compound’s stability under varying pH conditions during biological assays?
- Methodological Answer : The tert-butyl carbamate group is susceptible to acidic hydrolysis. Stabilization strategies include:
- Buffer selection : Use phosphate-buffered saline (pH 7.4) for short-term assays; avoid Tris buffers in acidic conditions .
- Protection strategies : Introduce steric hindrance via azetidine ring substitution to slow hydrolysis .
- Stability monitoring : Track degradation via HPLC (C18 column, acetonitrile/water gradient) at 0, 24, and 48 hours .
Q. How should researchers design experiments to investigate unexpected byproduct formation during Boc-deprotection?
- Methodological Answer : Byproducts often arise from incomplete deprotection or azetidine ring opening. Mitigation involves:
Q. What strategies validate the compound’s enantiomeric purity when synthesizing chiral azetidine derivatives?
- Methodological Answer : Use chiral HPLC (Chiralpak IA column, heptane/ethanol eluent) to resolve enantiomers. Confirm purity via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
